molecular formula C9H17O6P B4891788 dimethyl 2-[ethoxy(methyl)phosphoryl]succinate

dimethyl 2-[ethoxy(methyl)phosphoryl]succinate

Cat. No. B4891788
M. Wt: 252.20 g/mol
InChI Key: XAQIMZALXDQEAW-UHFFFAOYSA-N
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Description

Dimethyl 2-[ethoxy(methyl)phosphoryl]succinate is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as DMMP-succinate and is a derivative of succinic acid. DMMP-succinate is an important intermediate in the synthesis of organophosphorus compounds, which are widely used in various fields such as agriculture, medicine, and industry.

Mechanism of Action

DMMP-succinate acts as a phosphonate ester that can be hydrolyzed to release phosphonic acid. The released phosphonic acid can then interact with various enzymes and proteins, leading to changes in their activity and function. DMMP-succinate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects
DMMP-succinate has been shown to have various biochemical and physiological effects. It has been found to cause oxidative stress and damage to DNA, leading to cell death. DMMP-succinate has also been shown to disrupt the function of mitochondria, leading to energy depletion and cell death. In addition, DMMP-succinate has been found to affect the immune system, leading to changes in cytokine production and immune cell function.

Advantages and Limitations for Lab Experiments

DMMP-succinate has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, DMMP-succinate has some limitations. It is highly toxic and can pose health risks to researchers if not handled properly. It is also difficult to handle due to its high volatility and tendency to evaporate.

Future Directions

There are several future directions for research involving DMMP-succinate. One area of interest is the development of new organophosphorus compounds with improved biological and pharmacological activities. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of DMMP-succinate. Additionally, there is a need for the development of safer and more efficient methods for handling and using DMMP-succinate in laboratory experiments.

Synthesis Methods

DMMP-succinate can be synthesized through a multistep process involving the reaction of succinic acid with phosphorus oxychloride, followed by the reaction of the resulting product with ethyl alcohol and then with dimethyl sulfate. The final product is purified through recrystallization.

Scientific Research Applications

DMMP-succinate has been extensively used in scientific research as a precursor for the synthesis of various organophosphorus compounds. These compounds have been found to have a wide range of biological and pharmacological activities, including antitumor, antiviral, and antimicrobial properties. DMMP-succinate is also used in the synthesis of pesticides and herbicides.

properties

IUPAC Name

dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O6P/c1-5-15-16(4,12)7(9(11)14-3)6-8(10)13-2/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQIMZALXDQEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate

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